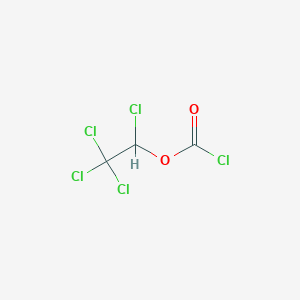

1,2,2,2-Tetrachloroethyl carbonochloridate

Vue d'ensemble

Description

1,2,2,2-Tetrachloroethyl carbonochloridate is a chemical compound with the molecular formula C3HCl5O2. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by its tetrachloroethyl group attached to a carbonochloridate moiety, making it a valuable intermediate in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,2,2-Tetrachloroethyl carbonochloridate can be synthesized through the reaction of phosgene (carbonyl dichloride) with 1,1,2,2-tetrachloroethanol. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:

CCl2O+C2H2Cl4OH→C3HCl5O2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using phosgene and 1,1,2,2-tetrachloroethanol. The process is carried out in specialized reactors designed to handle toxic and corrosive chemicals. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,2,2-Tetrachloroethyl carbonochloridate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form carbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,1,2,2-tetrachloroethanol and hydrochloric acid.

Reduction: It can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Amines: Used in substitution reactions to form carbamates.

Water: Used in hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Carbamates: Formed from substitution reactions with amines.

1,1,2,2-Tetrachloroethanol: Formed from hydrolysis.

Less Chlorinated Derivatives: Formed from reduction reactions

Applications De Recherche Scientifique

Organic Synthesis

1,2,2,2-Tetrachloroethyl carbonochloridate serves as an essential reagent in organic synthesis. It is primarily used as a protecting group for amines and alcohols. The trichloroethyl chloroformate (Troc) group can be introduced to protect functional groups during multi-step syntheses. This protecting group strategy is crucial in complex organic synthesis where selective reactions are necessary.

Key Features:

- Protection of Amines and Alcohols : The Troc group effectively protects amines and alcohols from undesired reactions during synthesis.

- Ease of Cleavage : The Troc group can be removed under mild conditions using zinc in the presence of acetic acid, allowing for the regeneration of the original functional groups without extensive side reactions .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is utilized in the synthesis of various bioactive compounds. It plays a significant role in the development of antibiotics and other therapeutic agents.

Case Studies:

- Antibiotic Synthesis : Research indicates that this compound is employed in synthesizing cephalosporin antibiotics by facilitating the formation of key intermediates .

- Carbamate and Carbonate Synthesis : It is also used in generating carbamates and carbonates which are important in drug formulations .

Analytical Chemistry

The compound has found applications as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). It enhances the detection sensitivity and specificity of various analytes.

Applications:

- Derivatization Reagent : this compound is used to derivatize amphetamines and ephedrines for analysis in biological samples such as plasma and urine .

- Improved Detection : By converting polar functional groups into more volatile derivatives, it allows for better separation and detection during GC-MS analysis .

Mécanisme D'action

The mechanism of action of 1,2,2,2-tetrachloroethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and water. This reactivity is utilized in various chemical synthesis processes to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trichloroethyl carbonochloridate: Similar in structure but with one less chlorine atom.

1,1,2,2-Tetrachloroethyl chloroformate: Another chlorinated carbonochloridate with similar reactivity.

Uniqueness

1,2,2,2-Tetrachloroethyl carbonochloridate is unique due to its high chlorine content, which imparts specific reactivity and properties. Its tetrachloroethyl group makes it more reactive compared to compounds with fewer chlorine atoms, allowing for a broader range of chemical transformations .

Activité Biologique

1,2,2,2-Tetrachloroethyl carbonochloridate (TCC) is a synthetic compound that has garnered attention due to its biological activity and potential applications in various fields, including agriculture and pharmacology. This article explores the biological properties of TCC, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chlorinated structure. The presence of multiple chlorine atoms contributes to its reactivity and biological effects. Its chemical formula is , and it is often synthesized through reactions involving chloroformates and chlorinated hydrocarbons.

TCC exhibits biological activity primarily through its interaction with cellular components. The compound is known to act as a potent electrophile, which can modify nucleophilic sites in proteins and nucleic acids. This property allows TCC to interfere with various biochemical pathways:

- Protein Modification : TCC can alkylate amino acids in proteins, leading to functional changes or inactivation.

- Nucleic Acid Interaction : The compound may also interact with DNA, potentially causing mutagenic effects due to the formation of adducts.

Toxicological Profile

The toxicity of TCC has been a subject of investigation due to its potential health risks. Studies indicate that exposure can lead to various adverse effects:

- Carcinogenic Potential : TCC is classified as a potential human carcinogen based on animal studies showing increased tumor incidence following exposure .

- Acute Toxicity : Inhalation or dermal exposure can result in acute toxicity symptoms, including respiratory distress and skin irritation.

Case Studies

- In Vitro Studies : Research has demonstrated that TCC exhibits cytotoxic effects on various cell lines. For instance, studies have shown that TCC induces apoptosis in human liver cancer cells through oxidative stress mechanisms .

- Environmental Impact : A study assessing the environmental persistence of TCC highlighted its potential for bioaccumulation in aquatic organisms, raising concerns about ecological toxicity .

Data Tables

The following table summarizes key findings related to the biological activity of TCC:

Propriétés

IUPAC Name |

1,2,2,2-tetrachloroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl5O2/c4-1(3(6,7)8)10-2(5)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINXZIYBNVEZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369852 | |

| Record name | 1,2,2,2-Tetrachloroethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98015-53-3 | |

| Record name | Carbonochloridic acid, 1,2,2,2-tetrachloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,2-Tetrachloroethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.